molecular formula C22H20N4O2 B2772663 4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile CAS No. 338395-06-5

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B2772663
CAS No.: 338395-06-5
M. Wt: 372.428
InChI Key: LEQUDLVARYSTGX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with methoxyphenyl, morpholino, and phenyl groups, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetonitrile with morpholine and benzaldehyde under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) with a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile.

    Reduction: Formation of 4-(4-methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarboxamide.

    Substitution: Formation of halogenated derivatives like 4-(4-bromophenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile.

Scientific Research Applications

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-6-(morpholin-4-yl)-2-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl, morpholino, and phenyl groups makes it particularly versatile for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-morpholin-4-yl-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-27-18-9-7-16(8-10-18)20-19(15-23)22(26-11-13-28-14-12-26)25-21(24-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQUDLVARYSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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